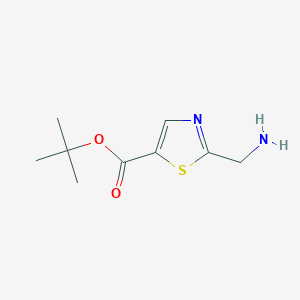amine CAS No. 912907-06-3](/img/structure/B13530659.png)
[1-(4-Bromophenyl)butyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)butylamine: is an organic compound with the molecular formula C11H16BrN. It is also known by its IUPAC name, 1-(4-bromophenyl)-N-methyl-1-butanamine . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)butylamine typically involves the following steps:
Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom onto the phenyl ring.
Butylation: The brominated benzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromophenyl)butane.
Amination: The final step involves the reaction of 1-(4-bromophenyl)butane with methylamine under basic conditions to yield 1-(4-Bromophenyl)butylamine.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)butylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1-(4-Bromophenyl)butylamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 1-(4-Bromophenyl)butylamine can lead to the formation of the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 1-(4-Bromophenyl)butylamine is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl derivatives on biological systems.
Medicine:
Drug Development: 1-(4-Bromophenyl)butylamine is explored for its potential therapeutic properties and as a building block in the development of new drugs.
Industry:
Material Science: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)butylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The butyl chain and methylamine group contribute to the compound’s lipophilicity and ability to cross biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)butyl(methyl)amine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)butyl(methyl)amine: Similar structure with a fluorine atom instead of bromine.
1-(4-Iodophenyl)butyl(methyl)amine: Similar structure with an iodine atom instead of bromine.
Uniqueness:
Bromine Substitution: The presence of a bromine atom in 1-(4-Bromophenyl)butylamine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Número CAS |
912907-06-3 |
|---|---|
Fórmula molecular |
C11H16BrN |
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
Clave InChI |
PMUHMACXBKPGNX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)Br)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)









